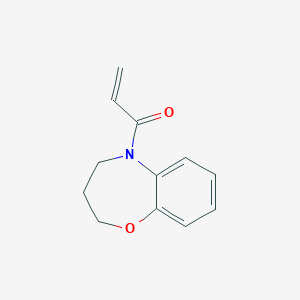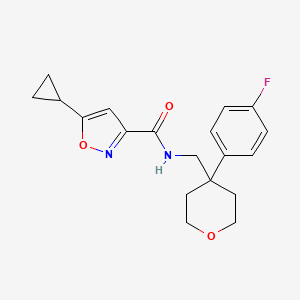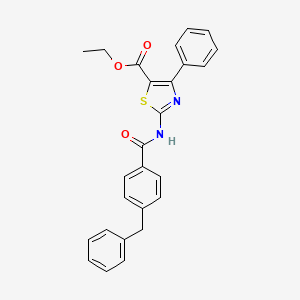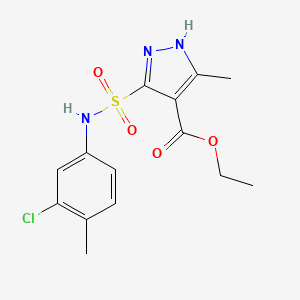![molecular formula C19H13N5O4 B2537839 6-Amino-4-(4-hydroxyphenyl)-3-(3-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile CAS No. 401644-22-2](/img/no-structure.png)
6-Amino-4-(4-hydroxyphenyl)-3-(3-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Amino-4-(4-hydroxyphenyl)-3-(3-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a useful research compound. Its molecular formula is C19H13N5O4 and its molecular weight is 375.344. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antimicrobial Applications
One study highlighted the synthesis of hitherto unknown pyrazolopyranopyrimidinones and pyrazolopyranooxazinones, which were then evaluated as antimicrobial agents. The study found that some derivatives exhibited potent antimicrobial activity, suggesting the potential of this compound in the development of new antimicrobial agents (El-ziaty et al., 2016).
Corrosion Inhibition
Another research application involves the compound's use in corrosion inhibition. Pyranopyrazole derivatives, including similar compounds, were synthesized and investigated for their effectiveness in inhibiting mild steel corrosion in acidic solutions. The study demonstrated that these compounds could significantly inhibit corrosion, indicating their potential use in corrosion protection technologies (Yadav et al., 2016).
Antiviral Evaluation
A study utilized a similar compound as a precursor for the preparation of pyrazolopyranopyrimidine derivatives for antiviral evaluation. Some of the synthesized products were tested against Herpes Simplex Virus type-1 (HSV-1), highlighting the compound's potential role in antiviral drug development (Shamroukh et al., 2007).
Anti-Cancer Activity
Research into the anti-cancer applications of pyrano[2,3-c]pyrazole derivatives revealed that a compound named AMDPC exhibited potential anti-tumor activity through blocking the cell cycle via a P53-independent pathway. This study suggests the compound's utility in cancer treatment, especially considering the nanoformulation approach to enhance its bioavailability and therapeutic efficacy (Sun et al., 2019).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '6-Amino-4-(4-hydroxyphenyl)-3-(3-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile' involves the condensation of 4-hydroxybenzaldehyde, 3-nitrobenzaldehyde, malononitrile, and ethyl acetoacetate to form the pyrano[2,3-c]pyrazole ring system. The resulting intermediate is then reacted with ammonia to introduce the amino group and subsequently cyclized to form the final product.", "Starting Materials": [ "4-hydroxybenzaldehyde", "3-nitrobenzaldehyde", "malononitrile", "ethyl acetoacetate", "ammonia" ], "Reaction": [ "Step 1: Condensation of 4-hydroxybenzaldehyde, 3-nitrobenzaldehyde, malononitrile, and ethyl acetoacetate in the presence of a base such as piperidine to form the pyrano[2,3-c]pyrazole ring system.", "Step 2: Hydrolysis of the resulting intermediate with aqueous acid to remove the ethyl ester group and form the corresponding carboxylic acid.", "Step 3: Reaction of the carboxylic acid with ammonia to introduce the amino group.", "Step 4: Cyclization of the amino acid intermediate with a suitable cyclization agent such as acetic anhydride to form the final product, 6-Amino-4-(4-hydroxyphenyl)-3-(3-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile." ] } | |
CAS番号 |
401644-22-2 |
分子式 |
C19H13N5O4 |
分子量 |
375.344 |
IUPAC名 |
6-amino-4-(4-hydroxyphenyl)-3-(3-nitrophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C19H13N5O4/c20-9-14-15(10-4-6-13(25)7-5-10)16-17(22-23-19(16)28-18(14)21)11-2-1-3-12(8-11)24(26)27/h1-8,15,25H,21H2,(H,22,23) |
InChIキー |
KKSRKNMRUUTOBZ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=C3C(C(=C(OC3=NN2)N)C#N)C4=CC=C(C=C4)O |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-(2-Chloro-acetyl)-2,4-dimethyl-4H-benzo-[1,4]oxazin-3-one](/img/structure/B2537757.png)

![N-[1-(2,6-Dichloropyrimidin-4-yl)pyrrolidin-3-yl]prop-2-enamide](/img/structure/B2537759.png)
![3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)propanamide](/img/structure/B2537763.png)
![N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-((difluoromethyl)sulfonyl)benzamide](/img/structure/B2537764.png)


![2-[[1-(2-Methoxy-5-methylphenyl)sulfonylpiperidin-3-yl]methoxy]-6-methylpyridine](/img/structure/B2537767.png)

![N,N-diethyl-4-[(methylamino)methyl]aniline](/img/structure/B2537770.png)


![tert-Butyl 4-(2-oxoethyl)bicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B2537775.png)
![Methyl 2-((3-oxo-2-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)sulfonyl)benzoate](/img/structure/B2537777.png)